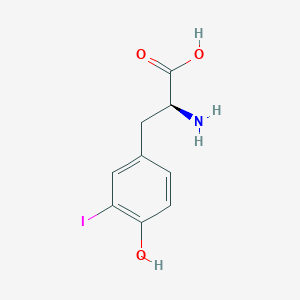

H-Tyr(3-I)-OH

説明

Iodotyrosine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Monoiodo-tyrosine has been reported in Homo sapiens with data available.

3-Iodotyrosine is an intermediate in the production of thyroid hormones and derivative of tyrosine where the carbon at position 3 in the benzyl group has been iodinated by thyroid peroxidase. 3-iodotyrosine (mono-iodotyrosine) can be further iodinated by thyroid peroxidase to form di- and tri-iodo forms. Mono-iodotyrosine can combine with a di-iodotyrosine to form triiodothyronine (T3) and two di-iodotyrosines can combine to form thyroxine (T4).

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTZMGFTRHFAAM-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075353 | |

| Record name | 3-Iodo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Iodotyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000021 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3 mg/mL | |

| Record name | Iodotyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000021 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

70-78-0, 3078-39-5 | |

| Record name | 3-Iodo-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodotyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosine, 3-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003078395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Iodo-Tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01758 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Iodo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodo-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-IODOTYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRQ98U4U27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Iodotyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000021 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

205 °C | |

| Record name | 3-Iodo-Tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01758 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iodotyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000021 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Structure and Function of 3-Iodo-L-Tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and biological significance of H-Tyr(3-I)-OH, chemically known as 3-iodo-L-tyrosine. This iodinated amino acid is a critical intermediate in thyroid hormone synthesis and a valuable tool in neuroscience research as a potent inhibitor of tyrosine hydroxylase.

Core Structure and Properties

3-iodo-L-tyrosine is a derivative of the amino acid L-tyrosine, featuring an iodine atom substituted at the third position of the phenyl ring. Its chemical structure is formally described as (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid[1][2][3].

The introduction of the iodine atom significantly influences the molecule's physicochemical properties and biological activity. Below is a summary of its key identifiers and characteristics.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid | [1][2] |

| Synonyms | This compound, Monoiodotyrosine (MIT), 3-Iodo-4-hydroxyphenylalanine | |

| Molecular Formula | C₉H₁₀INO₃ | |

| Molecular Weight | 307.09 g/mol | |

| CAS Number | 70-78-0 | |

| Melting Point | 210 °C (decomposes) | |

| Solubility | Soluble in dilute aqueous acid. | |

| SMILES | C1=CC(=C(C=C1C--INVALID-LINK--N)I)O | |

| InChI Key | UQTZMGFTRHFAAM-ZETCQYMHSA-N |

Experimental Protocols: Synthesis of 3-Iodo-L-Tyrosine

The synthesis of 3-iodo-L-tyrosine is typically achieved through a two-step process: the protection of the amino group of L-tyrosine, followed by the regioselective iodination of the aromatic ring. The most common protecting group is the benzyloxycarbonyl (Cbz) group.

Step 1: N-protection of L-Tyrosine with Benzyl (B1604629) Chloroformate

This initial step prevents the amino group from participating in the subsequent iodination reaction.

Materials:

-

L-tyrosine

-

Sodium carbonate

-

Benzyl chloroformate (Cbz-Cl)

-

Dioxane

-

Water

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve L-tyrosine in a 1 M aqueous solution of sodium carbonate.

-

Cool the solution to 0-5°C using an ice bath.

-

Slowly add benzyl chloroformate, dissolved in dioxane, to the cooled and stirring solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 12-16 hours.

-

Acidify the mixture with 1 M HCl to precipitate the N-Cbz-L-tyrosine.

-

Collect the precipitate by filtration, wash with cold water, and dry under a vacuum.

Step 2: Iodination of N-Cbz-L-tyrosine

Several methods exist for the iodination of the protected tyrosine. A common and effective method utilizes N-Iodosuccinimide (NIS).

Materials:

-

N-Cbz-L-tyrosine

-

N-Iodosuccinimide (NIS)

-

Silver trifluoroacetate (B77799)

-

Acetonitrile

Procedure:

-

Dissolve N-Cbz-L-tyrosine in acetonitrile.

-

Add N-iodosuccinimide and silver trifluoroacetate to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, ensuring it is protected from light.

-

Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Upon completion, filter the mixture to remove silver salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine.

The final step to obtain this compound involves the deprotection of the Cbz group, typically through catalytic hydrogenation.

Biological Significance and Signaling Pathways

3-iodo-L-tyrosine plays two major roles in biological systems: as a precursor in the synthesis of thyroid hormones and as an inhibitor of the enzyme tyrosine hydroxylase.

Role in Thyroid Hormone Synthesis

Thyroid hormones, triiodothyronine (T3) and thyroxine (T4), are crucial for regulating metabolism. Their synthesis occurs in the thyroid gland and involves the iodination of tyrosine residues on the protein thyroglobulin. 3-iodo-L-tyrosine, or monoiodotyrosine (MIT), is a key intermediate in this pathway.

The process begins with the uptake of iodide from the bloodstream into the thyroid follicular cells. This iodide is then oxidized and attached to tyrosine residues of thyroglobulin by the enzyme thyroperoxidase (TPO), forming MIT and diiodotyrosine (DIT). Subsequently, TPO catalyzes the coupling of these iodotyrosine molecules to form T3 (from one MIT and one DIT) and T4 (from two DIT molecules).

References

The Discovery and History of 3-Iodo-L-tyrosine: A Technical Overview

An in-depth guide for researchers, scientists, and drug development professionals on the origins and key experimental findings related to the pivotal thyroid hormone precursor, 3-Iodo-L-tyrosine.

Introduction

3-Iodo-L-tyrosine (MIT), a key intermediate in the biosynthesis of thyroid hormones, stands as a cornerstone in our understanding of endocrine physiology and metabolism.[1][2] Its discovery and subsequent study have been intrinsically linked to the broader history of iodine chemistry and thyroid research. This technical guide provides a comprehensive overview of the historical context of its discovery, details key experimental protocols for its synthesis and isolation, and presents relevant quantitative data and biological pathways.

Historical Context: The Era of Iodine and Thyroid Discovery

The story of 3-iodo-L-tyrosine begins with the discovery of iodine itself. In 1811, French chemist Bernard Courtois first isolated the element from seaweed ash.[3] Shortly thereafter, in 1813, Joseph Louis Gay-Lussac formally described it as a new element.[3] The medical significance of iodine was quickly recognized, with Swiss physician Jean-François Coindet using it to treat goiter, an enlargement of the thyroid gland, in the 1820s.[3] This established a fundamental link between iodine and thyroid function.

A pivotal moment in thyroid biochemistry came in 1896 when German chemist Eugen Baumann demonstrated that the thyroid gland is uniquely rich in iodine. This discovery laid the groundwork for the search for specific iodine-containing organic compounds within the gland that were responsible for its physiological effects.

The Emergence of Iodinated Tyrosines

While the exact moment of the initial discovery of 3-iodo-L-tyrosine (monoiodotyrosine or MIT) is not pinpointed to a single event or individual in the currently available literature, its identification was a gradual process built upon the investigation of iodinated proteins. A significant breakthrough in the characterization of iodinated amino acids from the thyroid came in 1929 when Charles Robert Harington and S. S. Randall successfully isolated 3,5-diiodotyrosine from the thyroid gland. Their work provided a robust methodology for the extraction and identification of these compounds.

By the 1940s, the existence of monoiodotyrosine as a distinct entity was established. A notable study in 1948 by K. Fink and R.M. Fink utilized radioiodine to trace the formation of monoiodotyrosine in the thyroid glands of rats and humans, solidifying its role as a direct precursor in the thyroid hormone synthesis pathway.

Key Experimental Protocols

The isolation and synthesis of 3-iodo-L-tyrosine have been approached through various methods over the years. Below are detailed protocols representative of both historical and modern techniques.

Early Method: Iodination of Tyrosine in Alkaline Media

Early attempts at the chemical synthesis of iodinated tyrosines often involved the direct iodination of L-tyrosine in an alkaline solution. While generally less efficient and specific than modern methods, these foundational experiments were crucial in the initial characterization of these compounds.

Protocol:

-

Dissolve L-tyrosine in an aqueous alkaline solution (e.g., dilute ammonium (B1175870) hydroxide).

-

A solution of iodine (in potassium iodide) is added dropwise with constant stirring.

-

The reaction is allowed to proceed at room temperature.

-

The resulting mixture, containing mono- and di-iodinated products, is then subjected to purification, often involving fractional crystallization, to isolate 3-iodo-L-tyrosine.

Modern Synthetic Method: Iodination using N-Iodosuccinimide (NIS)

A more contemporary and efficient method for the regioselective synthesis of 3-iodo-L-tyrosine involves the use of N-Iodosuccinimide (NIS) as the iodinating agent. This method offers higher yields and greater control over the reaction.

Protocol:

-

N-protected L-tyrosine (e.g., N-Cbz-L-tyrosine) is dissolved in a suitable organic solvent (e.g., methanol).

-

N-Iodosuccinimide (1.1 equivalents) is added to the solution.

-

The reaction mixture is stirred at room temperature for a specified duration (e.g., 2 hours).

-

The reaction is quenched by the addition of a 10% sodium thiosulfate (B1220275) solution.

-

The solvent is removed under reduced pressure.

-

The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by flash chromatography to yield the desired N-protected 3-iodo-L-tyrosine.

-

Subsequent deprotection of the amino group yields 3-iodo-L-tyrosine.

Enzymatic Iodination using Lactoperoxidase

Enzymatic methods provide a high degree of specificity and are particularly useful for radioiodination.

Protocol:

-

Dissolve N-protected L-tyrosine and sodium iodide in a phosphate (B84403) buffer (pH 7.4).

-

Add Lactoperoxidase to the solution.

-

Initiate the reaction by the slow, dropwise addition of a dilute hydrogen peroxide solution.

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction with a sodium bisulfite solution.

-

Acidify the reaction mixture and extract the product with an organic solvent.

-

The organic layers are then washed, dried, and concentrated to yield the product.

Quantitative Data

The efficiency of various synthetic routes for producing iodinated tyrosines can be compared based on key parameters such as yield and reaction time.

| Parameter | Direct Iodination (Iodine Monochloride) | N-Iodosuccinimide (NIS) | Iodo-Gen® | Lactoperoxidase |

| Yield (%) | 85 | 92 | ~70-80 | High selectivity, quantitative conversion |

| Reaction Time | 30 minutes | 2 hours | 15-20 minutes | 30 minutes |

Table 1: Comparison of different synthetic routes for the preparation of N-protected 3-Iodo-L-tyrosine.

Biological Significance and Signaling Pathways

3-Iodo-L-tyrosine plays a crucial role as a building block in the synthesis of the thyroid hormones, triiodothyronine (T3) and thyroxine (T4). This process occurs within the follicular cells of the thyroid gland.

Figure 1: Simplified pathway of thyroid hormone synthesis.

Beyond its role in thyroid hormone synthesis, 3-iodo-L-tyrosine is also known to be an inhibitor of the enzyme tyrosine hydroxylase, which is a key enzyme in the synthesis of catecholamines.

Figure 2: Inhibition of Tyrosine Hydroxylase by 3-Iodo-L-tyrosine.

Conclusion

The discovery and characterization of 3-iodo-L-tyrosine have been pivotal in advancing our understanding of thyroid biology and hormone synthesis. From the early days of iodine research to the sophisticated synthetic and analytical methods of today, the study of this simple iodinated amino acid has had profound implications for medicine and the life sciences. As research continues, a thorough understanding of its history and the experimental foundations of its study remains essential for scientists and researchers in the field.

References

The Pivotal Role of Monoiodotyrosine in Thyroid Hormone Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the critical role of monoiodotyrosine (MIT) in the intricate cascade of thyroid hormone synthesis. A comprehensive understanding of this fundamental building block is paramount for researchers investigating thyroid physiology, scientists developing novel diagnostics, and professionals in drug development targeting thyroid-related pathologies. This document provides a detailed overview of the biochemical pathways, quantitative data on key processes, explicit experimental protocols, and visual representations of the underlying mechanisms.

Introduction: The Centrality of Monoiodotyrosine

Thyroid hormones, primarily triiodothyronine (T3) and thyroxine (T4), are essential for regulating metabolism, growth, and development.[1][2] The synthesis of these vital hormones is a multi-step process that occurs within the thyroid gland and is critically dependent on the formation of iodinated tyrosine residues on the thyroglobulin (Tg) protein scaffold.[3] Monoiodotyrosine (MIT) is the initial product of iodine organification and serves as a direct precursor to the more heavily iodinated diiodotyrosine (DIT) and subsequently to the active thyroid hormones.[4] The precise regulation of MIT formation and its subsequent utilization are key determinants of overall thyroid hormone output.

The Biochemical Pathway of Thyroid Hormone Synthesis

The synthesis of thyroid hormones can be dissected into several key stages, each involving specific enzymes and transport mechanisms. MIT plays a central role in the organification and coupling steps.

Iodide Trapping and Transport

The process begins with the active transport of iodide (I-) from the bloodstream into the thyroid follicular cells via the sodium-iodide symporter (NIS) located on the basolateral membrane.[1] Iodide then traverses the cell to the apical membrane, where it is transported into the follicular lumen by the pendrin transporter.

Organification: The Birth of Monoiodotyrosine

Within the follicular lumen, at the apical cell surface, thyroid peroxidase (TPO), a heme-containing enzyme, catalyzes the oxidation of iodide to a reactive iodine species. This highly reactive iodine is then incorporated onto specific tyrosine residues within the large glycoprotein (B1211001) thyroglobulin (Tg). The addition of a single iodine atom to a tyrosine residue results in the formation of monoiodotyrosine (MIT).

Formation of Diiodotyrosine (DIT)

Subsequent iodination of MIT residues, also catalyzed by TPO, leads to the formation of diiodotyrosine (DIT), which contains two iodine atoms per tyrosine residue. The ratio of MIT to DIT within thyroglobulin is a crucial factor influencing the type of thyroid hormone that will be predominantly synthesized.

Coupling: From Iodotyrosines to Hormones

The final synthetic step is the coupling of these iodotyrosine residues, again catalyzed by TPO. This intricate process involves the joining of two iodotyrosine molecules to form the thyroid hormones:

-

Triiodothyronine (T3): Formed by the coupling of one MIT molecule and one DIT molecule.

-

Thyroxine (T4): Formed by the coupling of two DIT molecules.

These newly synthesized hormones remain part of the thyroglobulin polypeptide chain and are stored in the follicular lumen as colloid.

Hormone Release and Iodide Recycling

Upon stimulation by thyroid-stimulating hormone (TSH), thyroglobulin is endocytosed back into the follicular cells. Within lysosomes, proteolytic enzymes, such as cathepsins, digest the thyroglobulin, releasing T3, T4, MIT, and DIT. T3 and T4 are then secreted into the bloodstream. The uncoupled MIT and DIT molecules are deiodinated by the enzyme iodotyrosine deiodinase (IYD), which salvages the iodide for reuse in subsequent rounds of hormone synthesis. This recycling mechanism is vital for maintaining iodine homeostasis within the thyroid gland.

Quantitative Data in Thyroid Hormone Synthesis

The following tables summarize key quantitative parameters related to the enzymatic reactions and molecular composition involved in thyroid hormone synthesis, with a focus on MIT.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Product(s) | K_m | V_max | Reference(s) |

| Thyroid Peroxidase (TPO) | Tyrosine | MIT | Variable | Variable | |

| MIT | DIT | Variable | Variable | ||

| DIT | T4 | Variable | Variable | ||

| Iodotyrosine Deiodinase (IYD) | MIT | Tyrosine + I- | ~2 µM | - | |

| DIT | MIT + I- | ~2 µM | - |

Note: K_m and V_max values for TPO are highly dependent on experimental conditions, including the concentrations of iodide and hydrogen peroxide.

Table 2: Relative Abundance of Iodoamino Acids in Thyroglobulin

| Iodoamino Acid | Approximate Percentage of Total Iodine |

| Monoiodotyrosine (MIT) | 23% |

| Diiodotyrosine (DIT) | 33% |

| Triiodothyronine (T3) | 7% |

| Thyroxine (T4) | 35% |

Source: Adapted from data presented in reference. These values can vary based on iodine intake and thyroid status.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of MIT in thyroid hormone synthesis.

Quantification of MIT and DIT in Thyroglobulin by HPLC

Objective: To separate and quantify the relative amounts of MIT, DIT, T3, and T4 in a thyroglobulin hydrolysate.

Methodology:

-

Hydrolysis of Thyroglobulin:

-

Incubate purified thyroglobulin with a saturated solution of barium hydroxide (B78521) at 110°C for 16 hours to hydrolyze the protein into its constituent amino acids.

-

Neutralize the hydrolysate and remove barium ions by precipitation as barium sulfate.

-

-

Chromatographic Separation:

-

Utilize a reversed-phase C18 column (e.g., 2.1 mm × 150 mm, 5 µm particle size).

-

Employ a gradient elution with a mobile phase consisting of acetonitrile (B52724) and 0.1% (v/v) formic acid in water.

-

Start with 5% acetonitrile for 5 minutes, then increase linearly to 50% acetonitrile over 35 minutes.

-

Maintain a flow rate of 0.2 mL/min.

-

-

Detection and Quantification:

-

Detect the eluting iodoamino acids by measuring absorbance at 280 nm.

-

Prepare standard curves for MIT, DIT, T3, and T4 of known concentrations to quantify their amounts in the sample.

-

In Vitro Thyroid Peroxidase (TPO) Activity Assay

Objective: To measure the enzymatic activity of TPO by monitoring the formation of MIT and DIT from tyrosine.

Methodology:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, combine rat thyroid microsomes (as a source of TPO), L-tyrosine (substrate), and potassium iodide (iodide source) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding a solution of hydrogen peroxide (H₂O₂).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a quenching agent (e.g., sodium sulfite (B76179) or a strong acid).

-

Prepare the sample for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

LC-MS/MS Analysis:

-

Use an appropriate LC method to separate MIT and DIT.

-

Quantify the products using mass spectrometry by monitoring specific parent and daughter ion transitions for MIT and DIT.

-

Calculate the rate of product formation to determine TPO activity.

-

Radioactive Iodine Uptake (RAIU) Assay in Cell Culture

Objective: To measure the ability of thyroid cells to trap iodide, a prerequisite for MIT synthesis.

Methodology:

-

Cell Culture:

-

Culture a thyroid cell line (e.g., FRTL-5) in appropriate media.

-

-

Iodide Uptake:

-

Wash the cells with a buffer that mimics extracellular fluid.

-

Add a solution containing a known concentration of radioactive iodine (e.g., ¹²⁵I or ¹³¹I) to the cells.

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for iodide uptake.

-

-

Washing:

-

Rapidly wash the cells with ice-cold buffer to remove extracellular radioactive iodine.

-

-

Cell Lysis and Counting:

-

Lyse the cells using a suitable lysis buffer.

-

Measure the amount of radioactivity in the cell lysate using a gamma counter.

-

-

Data Analysis:

-

Normalize the radioactive counts to the amount of protein in the cell lysate to determine the specific iodide uptake.

-

Thyroglobulin Proteolysis Assay

Objective: To assess the release of iodoamino acids, including MIT, from thyroglobulin by lysosomal enzymes.

Methodology:

-

Preparation of Radiolabeled Thyroglobulin:

-

Label purified thyroglobulin with a radioactive isotope of iodine (e.g., ¹²⁵I) in vitro.

-

-

Isolation of Lysosomes:

-

Isolate lysosomes from thyroid tissue by differential centrifugation and density gradient centrifugation.

-

-

Digestion Reaction:

-

Incubate the radiolabeled thyroglobulin with the isolated lysosomal extract at pH 5.0 in the presence of a reducing agent like dithiothreitol (B142953) for 24 hours at 37°C.

-

-

Separation of Hydrolysis Products:

-

Separate the free iodoamino acids from the undigested thyroglobulin and peptide fragments using techniques like paper chromatography or HPLC.

-

-

Quantification of Released Iodoamino Acids:

-

Quantify the amount of radioactivity in the spots or peaks corresponding to MIT, DIT, T3, and T4 to determine the extent of proteolysis and the relative release of each iodoamino acid.

-

Visualizing the Core Processes

The following diagrams, rendered in DOT language, illustrate the key pathways and workflows central to the role of MIT in thyroid hormone synthesis.

References

An In-depth Technical Guide on the Biological Function and Significance of H-Tyr(3-I)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Tyr(3-I)-OH, chemically known as 3-Iodo-L-tyrosine, is a halogenated derivative of the essential amino acid L-tyrosine.[1] This molecule plays a crucial role in various physiological processes and serves as a valuable tool in biomedical research and drug development. Its significance stems primarily from its dual role as a key intermediate in the biosynthesis of thyroid hormones and as a potent inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.[2][3][4] This technical guide provides a comprehensive overview of the biological functions, significance, and experimental applications of this compound.

Core Biological Functions and Significance

This compound's biological importance is centered around two primary pathways: thyroid hormone synthesis and catecholamine biosynthesis.

1. Intermediate in Thyroid Hormone Synthesis

This compound, also referred to as monoiodotyrosine (MIT), is a direct precursor to the thyroid hormones triiodothyronine (T3) and thyroxine (T4).[3] The synthesis occurs in the thyroid gland and involves the iodination of tyrosine residues within the thyroglobulin protein.

-

Iodination of Tyrosine: The enzyme thyroid peroxidase (TPO) catalyzes the incorporation of iodine into tyrosine residues of thyroglobulin, forming both monoiodotyrosine (MIT) and diiodotyrosine (DIT).

-

Coupling Reaction: Subsequently, TPO catalyzes the coupling of these iodinated tyrosines. The coupling of one molecule of MIT and one molecule of DIT forms T3, while the coupling of two DIT molecules forms T4.

A deficiency in the enzyme iodotyrosine deiodinase, which is responsible for recycling iodine from MIT and DIT, can lead to elevated levels of 3-iodotyrosine in serum and urine, resulting in severe hypothyroidism and goiter.

2. Inhibition of Tyrosine Hydroxylase and Catecholamine Synthesis

This compound is a well-documented inhibitor of tyrosine hydroxylase (TH), the enzyme that catalyzes the conversion of L-tyrosine to L-DOPA. This is the initial and rate-limiting step in the biosynthesis of catecholamines, including dopamine (B1211576), norepinephrine, and epinephrine.

-

Mechanism of Inhibition: this compound acts as a competitive inhibitor, competing with the natural substrate, tyrosine, for the active site of the TH enzyme. This inhibition leads to a decrease in the synthesis of catecholamines.

-

Research Applications: This inhibitory property makes this compound a valuable tool in neuroscience research to study the effects of reduced dopamine levels. For instance, it has been used in studies with Drosophila melanogaster to investigate the role of dopamine in social spacing.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data related to the physical properties and inhibitory activity of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonyms | 3-Iodo-L-tyrosine, Monoiodotyrosine (MIT) | |

| CAS Number | 70-78-0 | |

| Molecular Formula | C9H10INO3 | |

| Molecular Weight | 307.09 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 195 - 203 °C | |

| Solubility | Soluble in dilute aqueous acid |

Table 2: Tyrosine Hydroxylase Inhibition Data

| Concentration | % Inhibition | Experimental Model | Reference |

| 100 µM | 100% | in vitro enzymatic assay | |

| 10 µM | 60-70% | in vitro enzymatic assay | |

| 0.1 mM | 13.4% | Planarian (Dugesia dorotocephala) homogenates in vitro | |

| 1 mM | 36.2% | Planarian (Dugesia dorotocephala) homogenates in vitro |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are crucial for reproducibility and further research.

1. Synthesis of this compound

While direct synthesis protocols for this compound are not extensively detailed in the provided results, a general two-step process can be inferred from the synthesis of its N-protected derivative, 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine.

-

Step 1: N-protection of L-tyrosine: The amino group of L-tyrosine is first protected to prevent side reactions. This is typically achieved by reacting L-tyrosine with a protecting agent like benzyl (B1604629) chloroformate (Cbz-Cl) in a basic aqueous solution.

-

Step 2: Iodination: The N-protected tyrosine is then regioselectively iodinated at the 3-position of the aromatic ring. Common iodinating agents include N-Iodosuccinimide (NIS) or molecular iodine (I₂).

-

Step 3: Deprotection: The protecting group is subsequently removed to yield this compound.

2. In Vitro Tyrosine Hydroxylase Inhibition Assay

This protocol outlines a general method to assess the inhibitory effect of this compound on tyrosine hydroxylase activity.

-

Enzyme Preparation: Tyrosine hydroxylase can be obtained from sources such as rat caudate putamen.

-

Reaction Mixture: The assay mixture typically contains the enzyme, the substrate L-tyrosine, a buffer solution to maintain pH, and cofactors like tetrahydrobiopterin.

-

Inhibitor Addition: Varying concentrations of this compound (e.g., 10 µM, 100 µM) are added to the reaction mixture.

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C).

-

Quantification: The formation of the product, L-DOPA, is measured using techniques like high-performance liquid chromatography (HPLC). The percentage of inhibition is calculated by comparing the rate of L-DOPA formation in the presence and absence of this compound.

3. In Vivo Studies on Catecholamine Levels in Drosophila melanogaster

This protocol describes a general procedure to study the effect of this compound on dopamine levels in flies.

-

Animal Model: 3-4 day old Drosophila melanogaster are used.

-

Drug Administration: Flies are fed a diet containing a specific concentration of this compound for a defined period (e.g., 24 hours). A control group is fed a diet without the inhibitor.

-

Sample Preparation: After the treatment period, fly heads are collected and homogenized.

-

Neurotransmitter Analysis: The levels of dopamine and its metabolites in the homogenates are quantified using HPLC with electrochemical detection (HPLC-ECD).

-

Data Analysis: Dopamine levels in the treated group are compared to the control group to determine the effect of this compound.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate the key biological pathways involving this compound.

Caption: Thyroid hormone synthesis pathway.

Caption: Inhibition of catecholamine biosynthesis by this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile molecule with several applications.

-

Thyroid Research: It is indispensable for studying thyroid hormone synthesis, metabolism, and the pathophysiology of thyroid disorders.

-

Neuroscience: As a TH inhibitor, it is used to investigate dopamine-dependent neurological and psychiatric conditions, including Parkinson's disease.

-

Radiolabeling and Imaging: The iodine atom in this compound allows for radiolabeling (e.g., with ¹²³I or ¹²⁵I), making it a valuable tracer in imaging studies to track biological processes in vivo. Radiolabeled derivatives like 3-[¹²³I]Iodo-alpha-methyl-L-tyrosine (IMT) are used in nuclear medicine for tumor imaging, particularly for brain tumors.

-

Drug Development: It serves as a building block in the synthesis of peptides and other pharmaceuticals. Its ability to influence iodine incorporation can be leveraged for therapeutic applications in conditions related to thyroid dysfunction.

Conclusion

This compound is a molecule of significant biological and research interest. Its fundamental roles as a precursor in thyroid hormone synthesis and an inhibitor of catecholamine production provide a deep understanding of endocrine and neurological functions. For researchers and professionals in drug development, this compound offers a powerful tool for investigating disease mechanisms, developing novel therapeutics, and advancing diagnostic imaging techniques. This guide has provided a comprehensive overview of its core functions, quantitative data, experimental protocols, and key applications to facilitate further scientific exploration and innovation.

References

mechanism of action of 3-Iodo-L-tyrosine

An In-Depth Technical Guide to the Mechanism of Action of 3-Iodo-L-tyrosine

Introduction

3-Iodo-L-tyrosine, also known as monoiodotyrosine (MIT), is an iodinated derivative of the amino acid L-tyrosine. It serves as a crucial intermediate in the synthesis of thyroid hormones and is a significant modulator of catecholamine biosynthesis.[1][2] Structurally similar to L-tyrosine, it participates in various metabolic pathways, making it a valuable tool in biochemical and neuropharmacological research.[2] This guide provides a comprehensive overview of the molecular mechanisms of action of 3-Iodo-L-tyrosine, focusing on its enzymatic interactions, pathway-level effects, and its application as a research tool.

Core Mechanisms of Action

The biological effects of 3-Iodo-L-tyrosine are primarily attributed to its interaction with key enzymes involved in critical metabolic pathways.

Inhibition of Tyrosine Hydroxylase

The most prominent and widely studied is its role as a reversible inhibitor of tyrosine hydroxylase (TH).[1][3] TH is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine (B1211576), norepinephrine, and epinephrine. By inhibiting this initial step, 3-Iodo-L-tyrosine effectively reduces the overall production of these vital neurotransmitters.

This inhibitory action is central to its use in neuroscience research to probe the effects of dopamine depletion. Studies have shown that at high concentrations, 3-Iodo-L-tyrosine can induce Parkinson-like features in animal models by significantly reducing dopamine levels in the nigrostriatal system. This includes a reduction in TH-expressing neurons, aggregation of α-synuclein, and the emergence of motor deficits such as akinesia and bradykinesia.

Intermediate in Thyroid Hormone Synthesis

3-Iodo-L-tyrosine is a fundamental precursor in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). The process occurs within the colloid of thyroid follicles. The enzyme thyroid peroxidase (TPO) catalyzes the iodination of tyrosine residues on the glycoprotein (B1211001) thyroglobulin, producing both 3-Iodo-L-tyrosine (MIT) and diiodotyrosine (DIT). Subsequently, TPO catalyzes the coupling of these iodinated tyrosines. The coupling of one molecule of MIT with one molecule of DIT forms T3, an essential hormone for regulating metabolism.

Inhibition of Tyrosinase

3-Iodo-L-tyrosine has also been shown to inhibit tyrosinase, a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. Tyrosinase is responsible for the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. While this mechanism is less central than its effects on TH and thyroid synthesis, it contributes to the compound's broader biochemical profile and has implications for studies on pigmentation and catecholaminergic neuronal cell viability.

Signaling Pathways and Logical Relationships

The interaction of 3-Iodo-L-tyrosine with key enzymes leads to significant alterations in major signaling pathways.

Catecholamine Biosynthesis Pathway

3-Iodo-L-tyrosine directly inhibits the first and rate-limiting step of catecholamine synthesis. This action depletes the downstream neurotransmitters that are critical for motor control, mood, and various cognitive functions.

Caption: Inhibition of the catecholamine pathway by 3-Iodo-L-tyrosine.

Thyroid Hormone Synthesis Pathway

Within the thyroid gland, 3-Iodo-L-tyrosine is an essential building block for the production of thyroid hormones, which are systemic regulators of metabolism.

Caption: Role of 3-Iodo-L-tyrosine (MIT) in thyroid hormone synthesis.

Quantitative Data

The following tables summarize key quantitative data related to the activity of 3-Iodo-L-tyrosine from various experimental models.

| Parameter | Enzyme/System | Value | Organism/Model | Reference |

| IC₅₀ | Tyrosine Hydroxylase | 6.3 x 10⁻⁷ M | Planarian (Dugesia dorotocephala) homogenate | |

| IC₅₀ | Tyrosine Hydroxylase | 5 x 10⁻⁷ M | Bovine Adrenal Medulla |

Table 1: In Vitro Enzyme Inhibition Data.

| Concentration | Experimental Model | Observed Effect | Reference |

| 0.1 mM & 1 mM | Planarian (Dugesia dorotocephala) | Significant decrease in dopamine and 5-hydroxytryptamine (serotonin) concentrations. | |

| 5 mg/ml (in feed) | Fruit fly (Drosophila melanogaster) | Selective decrease in dopamine but not serotonin (B10506) levels in whole-brain homogenates. | |

| > Serum Levels | Mouse (in vivo) | Induction of Parkinson-like features, including loss of TH-positive cells and α-synuclein aggregation. |

Table 2: In Vivo and Ex Vivo Effective Concentrations.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the literature.

Protocol 1: In Vitro Tyrosine Hydroxylase Inhibition Assay

This protocol is adapted from studies assessing the inhibitory potential of 3-Iodo-L-tyrosine on TH activity.

-

Enzyme Preparation: Purified tyrosine hydroxylase is obtained from a source such as bovine adrenal medulla or rat caudate putamen.

-

Reaction Mixture: A reaction buffer is prepared containing necessary cofactors for TH activity, including (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄), Fe²⁺ (e.g., from ferrous ammonium (B1175870) sulfate), and a reducing agent like dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., MES or HEPES, pH 6.0-7.0).

-

Substrate and Inhibitor: The substrate, L-tyrosine, is added to the reaction mixture. For test samples, varying concentrations of 3-Iodo-L-tyrosine are pre-incubated with the enzyme and cofactors before the addition of L-tyrosine.

-

Reaction Initiation and Termination: The reaction is initiated by adding the enzyme and incubated at 37°C for a defined period (e.g., 10-20 minutes). The reaction is terminated by adding a strong acid, such as perchloric acid, which denatures the enzyme.

-

Quantification: The product, L-DOPA, is quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ECD). The peak area corresponding to L-DOPA is compared between control (no inhibitor) and test samples to determine the percent inhibition.

-

Data Analysis: The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting percent inhibition against the logarithm of the inhibitor concentration.

Protocol 2: In Vivo Parkinsonism Model in Mice

This protocol describes the induction of Parkinson-like features in mice via intrastriatal infusion of 3-Iodo-L-tyrosine.

-

Animal Model: Adult male mice (e.g., C57BL/6 strain) are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

-

Stereotaxic Surgery: Mice are anesthetized (e.g., with ketamine/xylazine) and placed in a stereotaxic frame. A guide cannula is implanted targeting the dorsal striatum.

-

Drug Infusion: Following a recovery period, a solution of 3-Iodo-L-tyrosine (at a concentration significantly higher than physiological serum levels) or vehicle (control) is infused unilaterally into the striatum via the implanted cannula over a period of several days using an osmotic minipump.

-

Behavioral Assessment: Motor function is assessed using a battery of tests, including:

-

Akinesia/Bradykinesia: Time to initiate movement or traverse a narrow beam.

-

Motor Asymmetry: Spontaneous rotational behavior, often induced by apomorphine, to assess the unilateral dopamine depletion.

-

-

Histological and Biochemical Analysis: At the end of the experiment, mice are euthanized, and brains are collected.

-

Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and fibers in the striatum. Staining for α-synuclein is used to assess protein aggregation.

-

HPLC Analysis: Striatal tissue is homogenized to measure levels of dopamine and its metabolites (DOPAC, HVA) via HPLC-ECD.

-

Retrograde Tracing: A retrograde tracer like FluoroGold can be injected into the striatum before the experiment to specifically label striatum-projecting neurons in the substantia nigra, allowing for precise quantification of neuronal loss in this pathway.

-

Workflow for In Vivo Parkinsonism Model

The following diagram illustrates the workflow for the experimental protocol described above.

Caption: Experimental workflow for inducing Parkinson-like features in mice.

Conclusion

3-Iodo-L-tyrosine exhibits a multifaceted mechanism of action centered on its roles as a potent inhibitor of tyrosine hydroxylase and an essential precursor for thyroid hormone synthesis. Its ability to reversibly modulate catecholamine levels has established it as an invaluable pharmacological tool for investigating dopaminergic pathways and modeling neurotransmitter depletion states, such as those observed in Parkinson's disease. Concurrently, its fundamental role in endocrinology underscores the intricate link between amino acid metabolism, neurotransmission, and systemic hormonal regulation. Further research into the nuanced interactions of 3-Iodo-L-tyrosine will continue to provide critical insights into both physiological and pathological processes.

References

H-Tyr(3-I)-OH: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical information on the safe handling, storage, and potential hazards of H-Tyr(3-I)-OH (3-iodo-L-tyrosine), a key compound in biochemical research, particularly in studies related to thyroid hormone synthesis and tyrosine hydroxylase inhibition. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a derivative of the amino acid L-tyrosine, with an iodine atom substituted at the third position of the phenyl ring. This modification is critical to its biological activity.

| Property | Value |

| Synonyms | 3-Iodo-L-tyrosine, 3-Monoiodo-L-tyrosine |

| Molecular Formula | C₉H₁₀INO₃ |

| Molecular Weight | 307.09 g/mol |

| Appearance | Off-white to white crystalline solid/powder |

| Solubility | Soluble in dilute aqueous acid. |

| Storage Temperature | -20°C |

GHS Hazard and Precautionary Information

This compound is classified as a hazardous substance. The following tables summarize the GHS hazard and precautionary statements.

Table 1: GHS Hazard Statements

| Code | Statement |

| H315 | Causes skin irritation.[1] |

| H319 | Causes serious eye irritation.[1] |

| H335 | May cause respiratory irritation.[1] |

Note: Some sources may also include H302 (Harmful if swallowed).

Table 2: GHS Precautionary Statements

| Code | Statement |

| Prevention | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |

| P264 | Wash skin thoroughly after handling.[1] |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| Storage | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| Disposal | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Exposure Controls and Personal Protection

Strict adherence to the following exposure controls and use of personal protective equipment (PPE) is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Equipment | Specifications and Remarks |

| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Must be worn at all times in the laboratory. Use chemical safety goggles when there is a risk of splashing. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Inspect gloves before use. Dispose of contaminated gloves after use in accordance with good laboratory practices. |

| Skin and Body Protection | Laboratory coat. | A standard laboratory coat should be sufficient for handling small quantities. For larger quantities or when there is a risk of significant spillage, consider additional protective clothing. |

| Respiratory Protection | NIOSH-approved respirator with a particulate filter (e.g., N95). | A respirator is necessary when engineering controls, such as a fume hood, are not sufficient to control exposure to dust. |

Safe Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.

Biological Activity and Signaling Pathways

This compound is a known inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. It is also an intermediate in the biosynthesis of thyroid hormones.

The diagram below illustrates the thyroid hormone synthesis pathway and the role of iodinated tyrosine residues.

Experimental Protocols for Safety Assessment

The following are example protocols for assessing the toxicity of this compound. These are generalized methods and should be adapted and optimized for specific cell lines and experimental conditions.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is based on the principle that metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.

Materials:

-

This compound

-

Mammalian cell line (e.g., HeLa, HepG2)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS, adjusting pH if necessary) and prepare serial dilutions in serum-free medium. Remove the culture medium from the wells and add 100 µL of the various concentrations of this compound. Include untreated control wells (medium only) and solvent control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.

In Vitro Cytotoxicity Assessment: LDH Release Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Materials:

-

This compound

-

Mammalian cell line

-

Complete cell culture medium

-

Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye)

-

96-well microplates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired exposure time.

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 15-30 minutes), protected from light.

-

Stop Reaction: Add the stop solution provided in the kit to each well.

-

Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

-

Data Analysis: Determine the amount of LDH released for each treatment condition and express it as a percentage of the positive control (cells lysed to release maximum LDH).

Whole-Organism Toxicity Assessment: Planarian Regeneration and Pigmentation Assay

This protocol is adapted from a study on the effects of 3-iodo-L-tyrosine on the planarian, Dugesia dorotocephala.

Materials:

-

This compound

-

Planarians (Dugesia dorotocephala)

-

Standard planarian culture medium

-

Petri dishes

-

Scalpel or razor blade

-

Stereomicroscope

Procedure:

-

Acclimation: Acclimate planarians in the culture medium for at least 24 hours.

-

Compound Exposure: Prepare solutions of this compound in the culture medium at various concentrations (e.g., 0.01 mM, 0.1 mM, 1 mM). Place individual or small groups of planarians in petri dishes containing the test solutions. Include a control group with culture medium only.

-

Decapitation (Optional for Regeneration Study): For regeneration studies, decapitate the planarians posterior to the auricles using a clean scalpel.

-

Observation: Observe the planarians daily under a stereomicroscope for signs of toxicity, such as changes in motility, morphology, and regeneration progress (if decapitated).

-

Pigmentation Assessment: Specifically monitor the eye pigmentation. Note any fading or disappearance of the eye pigments over a period of 7-14 days.

-

Data Recording: Record the percentage of planarians in each group showing adverse effects, including mortality, regeneration defects, and loss of eye pigmentation.

First Aid Measures

In case of accidental exposure, follow these first aid measures immediately.

Table 4: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid. |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately. |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately. |

| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately. |

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways. Waste should be collected in a designated, labeled, and sealed container for disposal by a licensed professional waste disposal service.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety procedures for their specific experimental context. Always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier before use.

References

In-Depth Technical Guide: H-Tyr(3-I)-OH (3-Iodo-L-tyrosine)

CAS Number: 70-78-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Iodo-L-tyrosine (H-Tyr(3-I)-OH), a critical molecule in biochemical research and a key intermediate in physiological processes. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analysis, and explores its significant roles in biological signaling pathways.

Core Data and Physicochemical Properties

3-Iodo-L-tyrosine is a derivative of the amino acid L-tyrosine, featuring an iodine atom at the third position of the phenyl ring. This modification imparts unique properties that are leveraged in various scientific applications.

| Property | Value | Reference(s) |

| CAS Number | 70-78-0 | [1][2][3] |

| Molecular Formula | C₉H₁₀INO₃ | [1][4] |

| Molecular Weight | 307.09 g/mol | |

| IUPAC Name | (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid | |

| Synonyms | 3-Iodo-L-tyrosine, Monoiodotyrosine, MIT | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 210 °C (decomposes) | |

| Solubility | Soluble in dilute aqueous acid. Sparingly soluble in water. | |

| Storage Temperature | -20°C | |

| pKa | 2.21±0.20 (Predicted) | |

| λmax | 283 nm |

Synthesis and Analytical Protocols

Experimental Protocol: Synthesis of this compound

The synthesis of 3-Iodo-L-tyrosine is a multi-step process that involves the protection of the amino group of L-tyrosine, followed by regioselective iodination and subsequent deprotection.

Step 1: N-protection of L-Tyrosine with Benzyloxycarbonyl (Cbz) Group

-

Materials: L-tyrosine, 1 M Sodium Hydroxide (B78521), Benzyl (B1604629) Chloroformate (Cbz-Cl), Diethyl Ether, 6 M Hydrochloric Acid.

-

Procedure:

-

Dissolve L-tyrosine in 1 M sodium hydroxide at 0°C with vigorous stirring.

-

Slowly add benzyl chloroformate dropwise, maintaining the pH between 9 and 10 by the concurrent addition of 2 M sodium hydroxide.

-

After the addition is complete, continue stirring and allow the reaction to proceed.

-

Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

-

Cool the aqueous layer in an ice bath and acidify to approximately pH 2 with 6 M hydrochloric acid to precipitate the N-Cbz-L-tyrosine product.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

-

Step 2: Iodination of N-Cbz-L-tyrosine

-

Materials: N-Cbz-L-tyrosine, Aqueous Ammonia, Iodine, Potassium Iodide, 1 M Hydrochloric Acid.

-

Procedure:

-

Dissolve the dried N-Cbz-L-tyrosine in aqueous ammonia.

-

Prepare a solution of iodine and potassium iodide in water.

-

Add the iodine solution dropwise to the N-Cbz-L-tyrosine solution with constant stirring.

-

Continue stirring at room temperature for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture with 1 M hydrochloric acid to precipitate the 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine.

-

Collect the product by filtration, wash, and dry.

-

Step 3: Deprotection of the N-Cbz Group

-

Materials: 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), Anhydrous Aluminum Chloride (AlCl₃).

-

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine in HFIP to a concentration of approximately 0.1-0.2 M.

-

Carefully add anhydrous aluminum chloride (1.5 to 2.0 equivalents) to the solution in portions while stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, quench the reaction and purify the resulting 3-Iodo-L-tyrosine by appropriate workup and crystallization or chromatography.

-

Experimental Protocol: Quantitative Analysis by HPLC

This protocol provides a general framework for the quantitative analysis of this compound in biological matrices. Method validation is crucial for specific applications.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of 0.1% Trifluoroacetic Acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (B52724) (Solvent B).

-

Gradient Program:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-35 min: 95% to 5% B

-

35-40 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 283 nm.

-

Sample Preparation:

-

For biological samples, perform protein precipitation using a suitable agent (e.g., perchloric acid, acetonitrile).

-

Centrifuge to pellet the precipitated proteins.

-

Filter the supernatant through a 0.22 µm syringe filter before injection.

-

-

Quantification: Construct a calibration curve using standards of known this compound concentrations.

Biological Signaling Pathways and Mechanisms

Role in Thyroid Hormone Synthesis

3-Iodo-L-tyrosine (Monoiodotyrosine, MIT) is a fundamental precursor in the biosynthesis of thyroid hormones, triiodothyronine (T3) and thyroxine (T4). This process occurs in the thyroid gland and is regulated by thyroid-stimulating hormone (TSH).

Inhibition of Tyrosine Hydroxylase

3-Iodo-L-tyrosine acts as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. This inhibitory action is a valuable tool in neuroscience research to study the effects of reduced catecholamine levels.

Experimental Workflow: General Application

The unique properties of 3-Iodo-L-tyrosine make it a versatile tool in various experimental workflows, from its synthesis to its application in studying biological systems.

Conclusion

3-Iodo-L-tyrosine (this compound) is a molecule of significant interest to researchers in biochemistry, endocrinology, and neuroscience. Its role as a precursor in thyroid hormone synthesis and as an inhibitor of tyrosine hydroxylase provides a dual platform for investigating fundamental biological processes. The detailed protocols and pathway diagrams presented in this guide offer a robust resource for scientists and professionals engaged in drug development and related research fields.

References

3-Iodo-L-tyrosine molecular weight and formula

Introduction: 3-Iodo-L-tyrosine, also known as monoiodotyrosine (MIT), is a derivative of the amino acid L-tyrosine.[1][2] It plays a crucial role as an intermediate in the synthesis of thyroid hormones.[2] This document provides essential technical data regarding its molecular formula and weight, targeting researchers and professionals in drug development.

Molecular and Chemical Properties

The fundamental chemical identifiers for 3-Iodo-L-tyrosine are detailed below. This compound is structurally L-tyrosine with an iodine atom substituted at the third position of the benzyl (B1604629) group.[1][3]

| Property | Value | Source |

| Molecular Formula | C₉H₁₀INO₃ | PubChem, Santa Cruz Biotechnology |

| Molecular Weight | 307.09 g/mol | Santa Cruz Biotechnology, Sigma-Aldrich |

| 307.08 g/mol | PubChem | |

| 307.1 g/mol | Cayman Chemical | |

| IUPAC Name | (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid | PubChem |

| CAS Number | 70-78-0 | Santa Cruz Biotechnology, Sigma-Aldrich |

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the compound and its core identifiers.

References

Methodological & Application

Application Notes and Protocols for H-Tyr(3-I)-OH In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Tyr(3-I)-OH, also known as 3-iodo-L-tyrosine, is a well-characterized inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[1][2] Its ability to modulate the production of these crucial neurotransmitters makes it a valuable tool in neuroscience research and a potential lead compound in drug discovery for neurological and endocrine disorders. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on tyrosine hydroxylase.

Data Presentation

The inhibitory activity of this compound against tyrosine hydroxylase has been quantified in various studies. The following table summarizes key quantitative data for easy comparison.

| Parameter | Value | Assay Conditions | Source |

| Ki | 0.39 µM | Purified beef adrenal tyrosine hydroxylase | [3] |

| Inhibition % | 100% | 100 µM this compound | [4] |

| Inhibition % | 60-70% | 10 µM this compound | |

| Inhibition % | 50% | 50 µM 3-iodo-tyrosine (L-DOPA production) |

Signaling Pathway

This compound exerts its effect by directly inhibiting tyrosine hydroxylase, which catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This is the initial and rate-limiting step in the catecholamine biosynthesis pathway. By blocking this step, this compound effectively reduces the downstream synthesis of dopamine, norepinephrine, and epinephrine.

Experimental Protocols

Two common methods for measuring tyrosine hydroxylase activity in vitro are presented below: a High-Performance Liquid Chromatography (HPLC)-based assay and a 96-well plate reader-based colorimetric assay.

HPLC-Based Tyrosine Hydroxylase Inhibition Assay

This method directly measures the product of the enzymatic reaction, L-DOPA, providing high sensitivity and specificity.

Materials:

-

Recombinant human tyrosine hydroxylase (hTH)

-

L-tyrosine

-

This compound (3-iodo-L-tyrosine)

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)

-

Catalase

-

Ferrous sulfate (B86663) (FeSO4)

-

HEPES buffer (pH 7.0)

-

Perchloric acid (PCA)

-

HPLC system with a C18 column and electrochemical or fluorescence detector

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing HEPES buffer, catalase, FeSO4, and BH4.

-

Add Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the mixture with the enzyme (hTH) for a designated time (e.g., 10 minutes) at 37°C.

-

Initiate Reaction: Start the reaction by adding the substrate, L-tyrosine.

-

Incubation: Incubate the reaction at 37°C for a specific duration (e.g., 20 minutes).

-

Stop Reaction: Terminate the reaction by adding a final concentration of 0.1 M perchloric acid.

-

Sample Preparation: Centrifuge the samples to pellet precipitated proteins. Filter the supernatant before HPLC analysis.

-

HPLC Analysis: Inject the supernatant into the HPLC system. Separate L-DOPA from other components on a C18 column. Detect and quantify the L-DOPA peak using an electrochemical or fluorescence detector.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Plate Reader-Based Colorimetric Tyrosine Hydroxylase Inhibition Assay

This high-throughput method is suitable for screening multiple compounds and relies on the colorimetric detection of a derivative of L-DOPA.

Materials:

-

Recombinant human tyrosine hydroxylase (hTH)

-

L-tyrosine

-

This compound (3-iodo-L-tyrosine)

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)

-

Ferrous sulfate (FeSO4)

-

Sodium periodate (B1199274)

-

HEPES buffer (pH 7.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 475 nm

Procedure:

-

Prepare Mixture A: In a tube, prepare "Mixture A" containing HEPES buffer, hTH, FeSO4, and BH4.

-

Prepare Mixture B: In a separate tube, prepare "Mixture B" containing HEPES buffer, L-tyrosine, and sodium periodate.

-

Dispense Inhibitor: In a 96-well plate, add varying concentrations of this compound to the appropriate wells. Include control wells without the inhibitor.

-

Add Mixture A: Add Mixture A to all wells.

-

Initiate Reaction: To start the reaction, add Mixture B to all wells. The sodium periodate will oxidize the newly formed L-DOPA to dopachrome, a colored product.

-

Measure Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 30 minutes) at 37°C.

-

Data Analysis: Determine the rate of reaction (change in absorbance over time) for each well. Calculate the percentage of inhibition for each concentration of this compound compared to the control. Determine the IC50 value.

Conclusion

The provided protocols and data offer a comprehensive guide for researchers to effectively conduct in vitro assays for this compound and similar compounds targeting tyrosine hydroxylase. The choice between the HPLC-based and plate reader-based assays will depend on the specific experimental needs, with the former offering higher precision and the latter providing greater throughput. Accurate characterization of the inhibitory potential of such molecules is crucial for advancing our understanding of catecholamine-related physiological and pathological processes.

References

Application Notes and Protocols for 3-Iodo-L-tyrosine as a Tyrosine Hydroxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction